(R)-tert-Butyl 3-((S)-2-amino-N-methylpropanamido)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl 3-((S)-2-amino-N-methylpropanamido)pyrrolidine-1-carboxylate is a complex organic compound with a specific stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-((S)-2-amino-N-methylpropanamido)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrrolidine ring, followed by the introduction of the tert-butyl group and the amide functionality. Common reagents used in these steps include tert-butyl chloroformate, N-methylpropanamide, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, high-pressure reactors, and automated synthesis platforms can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-((S)-2-amino-N-methylpropanamido)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-Butyl 3-((S)-2-amino-N-methylpropanamido)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its specific stereochemistry and functional groups.
Medicine
In medicinal chemistry, ®-tert-Butyl 3-((S)-2-amino-N-methylpropanamido)pyrrolidine-1-carboxylate is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-((S)-2-amino-N-methylpropanamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl 3-(®-2-amino-N-methylpropanamido)pyrrolidine-1-carboxylate: This is the enantiomer of the compound and may have different biological activities.
tert-Butyl 3-((S)-2-amino-N-methylpropanamido)pyrrolidine-1-carboxylate: This compound lacks the stereochemistry at one of the centers, leading to different properties.
Uniqueness
®-tert-Butyl 3-((S)-2-amino-N-methylpropanamido)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry, which can result in distinct interactions with biological targets compared to its similar compounds. This uniqueness makes it valuable for research and development in various fields.
Properties
Molecular Formula |
C13H25N3O3 |
---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
tert-butyl 3-[2-aminopropanoyl(methyl)amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H25N3O3/c1-9(14)11(17)15(5)10-6-7-16(8-10)12(18)19-13(2,3)4/h9-10H,6-8,14H2,1-5H3 |
InChI Key |
STZHUWMHSRLZJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C1CCN(C1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.